N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a piperidine ring, and a cyclopropanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of a suitable precursor, such as 2-methyl-4-formyl-1,3-oxazole, under acidic or basic conditions.
Attachment of the piperidine ring: The oxazole derivative is then reacted with a piperidine derivative, such as 3-piperidinemethanol, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired intermediate.
Introduction of the cyclopropanesulfonamide moiety: The final step involves the reaction of the intermediate with cyclopropanesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or oxazole rings using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA, acetic acid, room temperature to reflux.
Reduction: LiAlH4, dry ether, room temperature to reflux.
Substitution: NaH, KOtBu, dimethylformamide (DMF), room temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of a key enzyme involved in a disease pathway, thereby reducing disease symptoms or progression.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methanesulfonamide
- N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}benzenesulfonamide
Uniqueness
N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is unique due to the presence of the cyclopropanesulfonamide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, or bioactivity compared to similar compounds.
Properties
IUPAC Name |
N-[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-10-14-12(9-19-10)8-16-6-2-3-11(7-16)15-20(17,18)13-4-5-13/h9,11,13,15H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZJSFBVBFKUDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2CCCC(C2)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.